An In-depth Technical Guide on the Mechanism of Action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
An In-depth Technical Guide on the Mechanism of Action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of Growth Hormone-Releasing Factor (GRF) that has been primarily characterized as a competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, specifically VPAC1 and VPAC2. Its mechanism of action involves the inhibition of VIP-mediated signal transduction, primarily the adenylyl cyclase pathway. While it is an analog of GRF, its activity at the GHRH receptor is reported to be weakly agonistic. This document provides a comprehensive overview of the mechanism of action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.
Receptor Binding and Affinity
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) primarily targets the Vasoactive Intestinal Peptide (VIP) receptors. Its binding affinity has been quantified in various in vitro systems, demonstrating a competitive antagonist profile.
Quantitative Data: VIP Receptor Binding Affinity
The following table summarizes the inhibitory potency of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in radioligand binding assays.
| Parameter | Cell/Tissue Type | Radioligand | Value | Reference |
| IC50 | Rat Peritoneal Macrophages | [125I]VIP | 354.8 ± 21.2 nM | [1] |
| IC50 | Mouse Peritoneal Macrophages | [125I]VIP | 251 ± 19.2 nM | [1] |
| Ki | Rat Intestinal Membranes | 125I-VIP | 430 nM |
Functional Activity
The functional consequence of [Ac-Tyr1,D-Phe2]GRF 1-29, amide binding to VIP receptors is the inhibition of downstream signaling cascades initiated by VIP.
Antagonism of VIP-Mediated Signaling
[Ac-Tyr1,D-Phe2]GRF 1-29, amide acts as a competitive antagonist, shifting the dose-response curve of VIP-stimulated cyclic AMP (cAMP) production to the right. It has negligible intrinsic agonistic activity at the VIP receptor in rat models.
Activity at the GHRH Receptor
As a GRF analog, [Ac-Tyr1,D-Phe2]GRF 1-29, amide has been investigated for its activity at the GHRH receptor. Studies indicate that it possesses weak GHRH agonist activity. However, quantitative data to precisely define the potency of this agonism is limited in the reviewed literature. The substitution of D-Alanine at position 2 is generally associated with GHRH antagonism, suggesting the D-Phenylalanine at this position in [Ac-Tyr1,D-Phe2]GRF 1-29, amide confers a different functional outcome.
Signaling Pathways
The primary mechanism of action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide is the modulation of the VIP receptor signaling pathway.
Diagram of VIP Receptor Antagonism
Caption: Antagonistic action of [Ac-Tyr1,D-Phe2]GRF 1-29 on the VIP signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of [Ac-Tyr1,D-Phe2]GRF 1-29, amide.
Radioligand Binding Assay for VIP Receptors
This protocol is based on the methodology used for determining the IC50 of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in rat peritoneal macrophages.
Objective: To determine the concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide that inhibits 50% of the specific binding of [125I]VIP to its receptors.
Materials:
-
Rat peritoneal macrophages
-
[125I]VIP (radioligand)
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (competitor)
-
Unlabeled VIP (for non-specific binding determination)
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4, containing BSA and protease inhibitors)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell Preparation: Isolate peritoneal macrophages from rats and resuspend in binding buffer to a known concentration.
-
Assay Setup: In microcentrifuge tubes, combine:
-
A fixed volume of the cell suspension.
-
A fixed concentration of [125I]VIP.
-
Increasing concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide.
-
For non-specific binding control tubes, add a high concentration of unlabeled VIP.
-
For total binding control tubes, add only the radioligand and cell suspension.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 15°C) for a time sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide and determine the IC50 value using non-linear regression analysis.
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for the radioligand binding assay.
Functional cAMP Assay
This protocol describes a method to assess the antagonistic effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on VIP-stimulated cAMP production.
Objective: To determine if [Ac-Tyr1,D-Phe2]GRF 1-29, amide can inhibit the production of cAMP induced by VIP.
Materials:
-
A suitable cell line expressing VIP receptors (e.g., CHO-K1 cells)
-
[Ac-Tyr1,D-Phe2]GRF 1-29, amide
-
VIP
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with various concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of VIP (typically the EC50 or EC80) to the wells and incubate for a further period to stimulate cAMP production (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the log concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide. A decrease in cAMP levels with increasing antagonist concentration indicates antagonism. The data can be used to determine the IC50 for the functional inhibition.
Diagram of Functional cAMP Assay Workflow
Caption: Workflow for the functional cAMP assay.
Conclusion
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a well-characterized competitive antagonist of the VIP receptors (VPAC1 and VPAC2). Its primary mechanism of action is the blockade of VIP binding and subsequent inhibition of the adenylyl cyclase/cAMP signaling pathway. While it is a GRF analog, its activity at the GHRH receptor is reported to be weakly agonistic, highlighting its selectivity for the VIP receptor system. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development and pharmacology. Further investigation is warranted to precisely quantify its agonist activity at the GHRH receptor to fully elucidate its pharmacological profile.
